Product packaging for Dutomycin(Cat. No.:CAS No. 146663-67-4)

Dutomycin

Cat. No.: B115161
CAS No.: 146663-67-4
M. Wt: 854.9 g/mol
InChI Key: ZYPYHMZLLIDAAL-WNMWLNICSA-N
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Description

Origin and Natural Product Classification

Dutomycin's classification as a natural product is rooted in its microbial origin, specifically from Streptomyces species, and its structural characteristics that place it within the well-established anthracycline class of antibiotics. nih.gov

This compound was originally isolated from a Streptomyces species, with a specific strain identified as Streptomyces minoensis NRRL B-5482. nih.govencyclopedia.pubresearchgate.netnih.gov The initial isolation was reported in 1992. npatlas.org The biosynthesis of this compound involves a complex gene cluster containing two polyketide synthase (PKS) systems: a type II PKS and a rare highly reducing iterative type I PKS, specifically DutG. researchgate.netnih.gov The DutG enzyme repeatedly uses its active sites to create a nine-carbon triketide chain, which is subsequently transferred to the α-L-axenose moiety of POK-MD1 (a precursor to this compound) at the 4″-OH position to yield this compound. researchgate.netnih.gov

Further characterization of the biosynthetic pathway has identified tailoring enzymes crucial for this compound's structure and activity. For instance, DutMT1 is a dedicated 12-methyltransferase, and its disruption leads to the accumulation of 12-desmethyl-dutomycin, also known as SW91. encyclopedia.pubresearchgate.netnih.gov Additionally, DutGT1 and DutGT2 are glycosyltransferases responsible for introducing β-D-amicetose and α-L-axenose sugar moieties, respectively. encyclopedia.pubresearchgate.netnih.gov These biosynthetic insights have enabled the generation of this compound analogues, such as SW91, SW140, and SW75, which have been studied for their altered biological activities. nih.gov

This compound is unequivocally classified as an anthracycline antibiotic. nih.govencyclopedia.pubontosight.ai Anthracycline quinones, generally discovered in the 1960s, are planar molecules characterized by a rigid hydrophobic tetracyclic ring structure, typically with a daunosamine (B1196630) sugar attached via a glycosidic bond. encyclopedia.pubnih.gov this compound's structure features a tetracyclic quinone core and two sugar moieties, specifically β-D-amicetose (also referred to as β-D-amylogenose in some contexts) and α-L-axenose. encyclopedia.pubnih.gov While sharing the fundamental naphthacene (B114907) backbone with other anthracyclines like doxorubicin (B1662922) and daunorubicin, this compound possesses distinct differences in its functional groups and sugar moieties, which may influence its pharmacological profile. ontosight.ai

Historical Context of Discovery and Initial Biological Characterization

The discovery of this compound dates back to 1992, when it was reported as a new anthracycline antibiotic isolated from Streptomyces. npatlas.org Initial biological characterization revealed that, like other anthracyclines, this compound possesses broad biological activities, including antibacterial, antifungal, and anticancer properties. ontosight.ai

A key mechanism of action for anthracyclines involves their ability to intercalate into DNA, thereby inhibiting DNA replication and RNA transcription. encyclopedia.pubnih.govontosight.ai They also stabilize the binding of nuclear topoisomerase II to DNA, leading to protein-associated DNA strand breaks. encyclopedia.pubnih.govontosight.ai More recent research has provided detailed insights into this compound's specific biological targets and effects. This compound has been identified as a novel autophagy enhancer that ultimately induces apoptosis due to excessive autophagy. researchgate.netacs.org A significant finding is that this compound directly binds to human serine protease inhibitor B6 (SERPINB6), activating intracellular serine proteases, which subsequently leads to autophagy induction. researchgate.netacs.org This interaction and its downstream effects on autophagy and apoptosis have been confirmed through enzyme- and cell-based approaches. acs.org

In vitro cytotoxicity studies have demonstrated this compound's antiproliferative activities against various cancer cell lines, including HepG2 and Smmc-7721 cells. encyclopedia.pubnih.gov The concentration required to inhibit 50% of cell growth (IC) has been determined for these cell lines, as shown in the table below. encyclopedia.pubnih.gov

Table 1: Inhibitory Concentration (IC) of this compound and SW91 on Cancer Cell Lines

CompoundCell LineIC (µM)
This compoundHepG26.59
This compoundSmmc-77217.58
SW91HepG239.81
SW91Smmc-772133.20

Research has also shown that this compound and its derivative SW91 (12-desmethyl-dutomycin) block cells at the S phase of the cell cycle, with this compound exhibiting a more significant inhibition of cell growth. researchgate.netnih.gov Investigations into their interactions with calf thymus DNA (CT-DNA) revealed that this compound has a higher binding affinity to DNA. researchgate.netnih.gov Molecular docking studies further suggest that the presence of the 12-methyl group in this compound is critical for its attachment to the DNA groove, thereby contributing significantly to its antiproliferative bioactivity. researchgate.netnih.gov Furthermore, in vivo studies using a zebrafish xenograft model have shown that this compound significantly decreases tumor area. researchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H54O17 B115161 Dutomycin CAS No. 146663-67-4

Properties

CAS No.

146663-67-4

Molecular Formula

C44H54O17

Molecular Weight

854.9 g/mol

IUPAC Name

[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] (Z,4R)-2,4-dimethylhept-2-enoate

InChI

InChI=1S/C44H54O17/c1-10-11-18(2)14-19(3)41(52)61-39-23(7)58-29(17-42(39,8)53)59-26-12-13-28(57-22(26)6)60-40-36(49)31(21(5)45)37(50)44(55)38(51)32-24(16-43(40,44)54)20(4)30-33(35(32)48)25(46)15-27(56-9)34(30)47/h14-15,18,22-23,26,28-29,39-40,48,50,53-55H,10-13,16-17H2,1-9H3/b19-14-/t18-,22-,23+,26+,28+,29+,39-,40-,42-,43-,44-/m1/s1

InChI Key

ZYPYHMZLLIDAAL-WNMWLNICSA-N

SMILES

CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C

Isomeric SMILES

CCC[C@@H](C)/C=C(/C)\C(=O)O[C@@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@H]2CC[C@@H](O[C@@H]2C)O[C@@H]3C(=O)C(=C([C@@]4([C@]3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C

Canonical SMILES

CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C

Synonyms

dutomycin

Origin of Product

United States

Dutomycin Biosynthetic Pathways and Engineering

Genetic Engineering Strategies for Biosynthesis Optimization

The biosynthesis of natural products like dutomycin involves intricate enzymatic pathways encoded within biosynthetic gene clusters (BGCs). Genetic engineering offers powerful strategies to manipulate these pathways, aiming to enhance the production of the native compound, create new analogues with improved properties, or activate cryptic pathways for novel compound discovery. This compound's assembly involves a type II polyketide biosynthetic gene cluster and a unique highly reducing iterative type I polyketide synthase (PKS) known as DutG. usu.eduresearchgate.netnih.gov

Heterologous Recombination Approaches in Producer Strains

Heterologous recombination is a key technique used to modify the genetic makeup of producer strains, enabling targeted gene disruptions or insertions. In the case of this compound biosynthesis in Streptomyces minoensis NRRL B-5482, this approach has been successfully employed to characterize tailoring enzymes and generate new analogues. researchgate.netnih.gov

Researchers utilized heterologous recombination to disrupt specific genes within the this compound biosynthetic pathway: dutMT1, a putative methyltransferase gene, and dutGT1 and dutGT2, two glycosyltransferase genes. researchgate.netnih.gov Analysis of the metabolites produced by these mutant strains revealed the specific functions of these enzymes and led to the isolation of three this compound analogues: SW140, SW91, and SW75. researchgate.netnih.gov

Detailed Research Findings:

DutMT1 Disruption: Disruption of dutMT1 resulted in the major product SW91, identified as 12-desmethyl-dutomycin. This confirmed DutMT1's role as the dedicated 12-methyltransferase in the pathway. researchgate.netnih.gov

DutGT1 and DutGT2 Disruption: DutGT1 was found to be responsible for the introduction of β-D-amicetose, while DutGT2 was responsible for the introduction of α-L-axenose. researchgate.netnih.gov

Analogue Activity: Notably, SW91 exhibited strong antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with a minimal inhibitory concentration (MIC) of 0.125 μg mL⁻¹, which was lower than that of native this compound (0.25 μg mL⁻¹). This demonstrated that biosynthetic structural modification through genetic engineering can lead to improved antibacterial potency. researchgate.netnih.gov In contrast, POK-MD1 (a precursor) and SW75 showed no obvious antibacterial inhibition, highlighting the essential role of the C-4″ triketide chain in the compound's activity. nih.gov

The findings are summarized in the following table:

Gene DisruptedEnzyme FunctionResulting Analogue (Major Product)Structural ModificationAntibacterial Activity (MIC vs. S. aureus)
dutMT112-methyltransferaseSW91 (12-desmethyl-dutomycin)Absence of 12-methyl group0.125 μg mL⁻¹ (Improved) nih.gov
dutGT1β-D-amicetose glycosyltransferaseSW140, SW75Altered glycosylation (specific to SW140)Not specified for SW140/SW75 nih.gov
dutGT2α-L-axenose glycosyltransferaseSW140, SW75Altered glycosylation (specific to SW75)Not specified for SW140/SW75 nih.gov

Manipulation of Gene Expression for Enhanced Analogue Production

Manipulation of gene expression is a critical strategy to fine-tune biosynthetic pathways, leading to enhanced production of desired compounds or the generation of novel analogues. As demonstrated with this compound, the targeted disruption of specific genes through heterologous recombination directly constitutes a form of gene expression manipulation. By eliminating or altering the function of particular enzymes, the metabolic flux can be redirected, or intermediate compounds can accumulate, leading to the production of chemically distinct analogues. researchgate.netnih.gov

The successful generation of 12-desmethyl-dutomycin (SW91) with improved antibacterial activity through the disruption of the dutMT1 gene exemplifies how manipulating gene expression can yield analogues with enhanced biological properties. researchgate.netnih.gov This approach leverages the native machinery of the producer strain while guiding it towards the synthesis of modified compounds. Beyond gene disruption, other strategies for manipulating gene expression include the use of synthetic small RNA (sRNA) expression platforms for targeted gene knockdown or CRISPR activation (CRISPRa) systems for upregulating gene expression, though these specific methods have not been detailed for this compound in the provided research. nih.govnih.gov These broader techniques allow for precise control over the levels of specific enzymes, influencing substrate availability, pathway flux, and ultimately, the diversity and yield of natural products and their analogues. nih.gov

Activation of Silent Biosynthetic Clusters for Novel Compound Discovery

Microbial genomes, particularly those of actinomycetes like Streptomyces species, are known to harbor numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs). These clusters are not expressed, or are expressed at very low levels, under standard laboratory cultivation conditions, representing a vast untapped reservoir of novel natural products. frontiersin.orgnih.govmdpi.com The this compound biosynthetic cluster itself shares similarities with other known polyketide clusters, such as polyketomycin, suggesting the potential for related or novel compounds to be discovered from similar, yet unexpressed, BGCs. frontiersin.orgmdpi.com

Strategies to activate these silent clusters include both nutritional and genetic approaches. frontiersin.org Genetic engineering offers several promising avenues for "awakening" these cryptic pathways:

Promoter Insertion: One effective genetic strategy involves inserting constitutively active promoters into the regulatory regions of silent BGCs, often facilitated by tools like CRISPR-Cas9. This can force the expression of genes that are otherwise dormant, leading to the production of previously unobserved metabolites. nih.gov

Ribosomal Engineering: Mutations in ribosomal proteins, such as those targeting the rpsL gene, can activate silent secondary metabolite BGCs at the transcriptional level. This approach has shown success in various Streptomyces species by altering cellular physiology in a way that triggers the expression of dormant pathways. mdpi.com

RNA Polymerase Mutations: Similarly, mutations in the RNA polymerase gene rpoB have been demonstrated to activate silent and poorly expressed BGCs in Streptomyces strains, leading to the production of secondary metabolites that are typically not observed under standard conditions. mdpi.com

By employing these and other genetic strategies, researchers aim to unlock the full biosynthetic potential of producer organisms, leading to the discovery of novel compounds with diverse chemical structures and potential biological activities, including new analogues of existing natural products like this compound.

Molecular Mechanisms of Dutomycin Biological Activity

Fundamental Interactions with Cellular Macromolecules

Dutomycin, like other anthracyclines, exerts its effects through direct interactions with crucial cellular macromolecules, notably DNA and topoisomerase II. wikipedia.orgresearchgate.netmims.comfishersci.ca

This compound's antitumor activity is largely mediated by its ability to intercalate between the base pairs of DNA. wikipedia.orgresearchgate.netfishersci.ca This intercalation binding force primarily stems from the compound's hydrophobicity or its embedding within the minor groove region of the DNA double helix. wikipedia.orgwikipedia.org This interaction leads to the disruption of DNA strands and compromises the DNA replication template. wikipedia.orgwikipedia.org

Molecular docking studies have provided insights into the binding mode of this compound with DNA. For instance, this compound has been shown to insert into the groove of DNA (PDB ID: 1BNA), forming five hydrogen bonds, with a binding energy of -7.07 kcal/mol. researchgate.netfishersci.capax-db.org When interacting with other DNA sequences (e.g., PDB ID: 4JD8), this compound maintains a tetra-intercalated binding mode between base pairs, demonstrating a binding energy of -8.92 kcal/mol, involving two hydrogen bonds. fishersci.ca These findings suggest that this compound possesses a high binding affinity for DNA, which is crucial for its ability to impair DNA replication and subsequently exert its antitumor effects. wikipedia.orggenecards.orgresearchgate.net

Comparative studies with SW91, a C-12 demethylated this compound derivative, highlight the critical role of the 12-methyl group in this compound's DNA binding affinity and antiproliferative activity. wikipedia.orgwikipedia.orggenecards.orgresearchgate.netfishersci.ca The intrinsic binding constant (Kb) of this compound to calf thymus DNA (CT-DNA) was determined to be 5.86 × 104/M, which is higher than that of SW91 (4.83 × 104/M). researchgate.netfishersci.ca Molecular docking further revealed that the 12-methyl group facilitates this compound's attachment to the DNA groove, contributing to its superior binding affinity and more significant antitumor activity compared to SW91. wikipedia.orggenecards.orgresearchgate.netfishersci.ca

Table 1: DNA Binding Energies and Hydrogen Bonds of this compound and SW91

CompoundDNA PDB IDBinding Energy (kcal/mol)Number of Hydrogen Bonds
This compound1BNA-7.075
SW911BNA-6.282
This compound1Z3F-7.062
This compound4JD8-8.922
SW914JD8-5.423

Anthracyclines, including this compound, are known to stabilize the binding of nuclear topoisomerase II (Top II) to DNA. wikipedia.orgwikipedia.orgresearchgate.netmims.comfishersci.ca This stabilization results in the formation of ternary drug–DNA–Top II complexes and leads to protein-associated DNA strand breaks. wikipedia.orgwikipedia.orgfishersci.ca Topoisomerase II is an enzyme crucial for resolving topological problems in DNA during replication, transcription, and recombination by breaking and rejoining DNA strands. nih.gov By trapping the enzyme at cleavage sites, this compound, similar to other anthracycline topoisomerase poisons like doxorubicin (B1662922), impedes the DNA resealing process, thereby stopping DNA replication. wikipedia.orgnih.govmdpi-res.comnih.gov This interference with Top II activity is a significant mechanism by which this compound affects DNA structure and exerts its cytotoxic effects. wikipedia.orgwikipedia.orgfishersci.ca

Cellular Pathway Modulation and Signal Transduction

Beyond direct macromolecular interactions, this compound also modulates various cellular pathways, influencing signal transduction related to cell survival, proliferation, and programmed cell death.

Recent research has identified this compound as a novel autophagy enhancer. citeab.comhznu.edu.cnreadthedocs.io Autophagy is a crucial cellular process involved in maintaining tumor cell progression and survival, and its regulation is considered a strategy for anticancer therapy. citeab.comgoogle.com this compound directly binds to human serine protease inhibitor B6 (SERPINB6), activating intracellular serine proteases. citeab.comhznu.edu.cn This activation subsequently leads to the induction of autophagy. citeab.comhznu.edu.cn Importantly, this excessive autophagy induced by this compound ultimately culminates in apoptosis, suggesting a therapeutic mechanism where autophagy serves as a precursor to programmed cell death. citeab.comhznu.edu.cn

This compound has been demonstrated to induce apoptosis in cancer cells in a dose-dependent manner. wikipedia.orgresearchgate.netfishersci.ca Studies in Smmc-7721 cells showed that treatment with 20 μM this compound resulted in an apoptosis rate of 76.37 ± 5.19%, significantly higher than that induced by its derivative SW91 (10.45 ± 0.52%) at the same concentration. wikipedia.orgresearchgate.netfishersci.ca This indicates that this compound possesses substantially higher antiproliferative activity by inducing apoptosis. wikipedia.orgresearchgate.netfishersci.ca Apoptosis, a form of programmed cell death, is characterized by cellular changes such as blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and DNA fragmentation. guidetopharmacology.org The activation of intracellular serine proteases following this compound's binding to SERPINB6 contributes to the initiation of apoptotic pathways. citeab.comhznu.edu.cn While the specific intrinsic or extrinsic apoptotic pathways activated by this compound require further detailed elucidation, its ability to induce apoptosis is a key component of its antitumor efficacy. wikipedia.orgwikipedia.orgresearchgate.netmims.com

Table 2: Apoptosis Induction in Smmc-7721 Cells

CompoundConcentration (μM)Apoptosis Rate (%)
This compound2076.37 ± 5.19
SW912010.45 ± 0.52

This compound significantly impacts the cell cycle, primarily by inducing an S-phase block. wikipedia.orgresearchgate.netfishersci.ca This phenomenon is characterized by a notable increase in the proportion of cells in the S phase, coupled with a delay in the progression to the G2 phase. wikipedia.orgresearchgate.netfishersci.ca For instance, in HepG2 cells, the S phase proportion reached its highest at 61.25% at 20 hours following this compound treatment, indicating a clear S-phase block. wikipedia.orgresearchgate.net This cell cycle arrest mechanism is consistent with anthracyclines' general mode of action, which involves inhibiting DNA replication. wikipedia.orgwikipedia.orgresearchgate.netfishersci.ca Compared to SW91, this compound demonstrates a more potent ability to block cells in the S phase, further emphasizing its higher efficiency in inhibiting cell proliferation. wikipedia.orgresearchgate.netfishersci.ca

Table 3: IC50 Values of this compound and SW91 in Cancer Cell Lines

Cell LineCompoundIC50 (μM)
HepG2This compound6.59
HepG2SW9139.81
Smmc-7721This compound7.58
Smmc-7721SW9133.20

Structure Activity Relationship Sar Studies of Dutomycin and Analogues

Correlation of Specific Structural Moieties with Biological Potency

Critical Role of the C-12 Methyl Group in Antiproliferative Activity

The methyl group at the C-12 position of the Dutomycin tetracyclic core is paramount for its antiproliferative effects. mdpi.comnih.gov Comparative studies between this compound and its C-12 demethylated derivative, SW91, have demonstrated a significant difference in their ability to inhibit cancer cell growth. mdpi.comnih.gov this compound consistently shows a more potent tumor suppression effect on cancer cells than SW91. nih.gov

In vitro cytotoxicity assays against human hepatoma cell lines (HepG2 and Smmc-7721) highlight this difference. This compound exhibits substantially lower IC₅₀ values, indicating greater potency, compared to SW91. mdpi.comnih.gov For instance, in HepG2 cells, the IC₅₀ value for this compound was 6.59 µM, while for SW91 it was 39.81 µM. mdpi.comnih.gov Similarly, in Smmc-7721 cells, the IC₅₀ values were 7.58 µM for this compound and 33.20 µM for SW91. nih.gov Both compounds were found to block cell cycle progression at the S phase, though this compound's effect was more pronounced. mdpi.comnih.gov

The mechanism behind this enhanced activity is linked to DNA interaction. mdpi.com Molecular docking studies have shown that the C-12 methyl group facilitates this compound's attachment within the groove of DNA. mdpi.comnih.govnih.gov This leads to a higher binding affinity for calf thymus DNA (CT-DNA) compared to SW91. mdpi.comnih.gov The stronger binding impairs DNA replication more effectively, resulting in more significant antitumor activity. mdpi.comnih.govnih.gov

Table 1: Comparative Antiproliferative Activity of this compound and SW91

Compound Target Cell Line IC₅₀ (µM)
This compound HepG2 6.59
SW91 HepG2 39.81
This compound Smmc-7721 7.58

Influence of C-Ring Modifications on Pharmacological Activities

This compound and its analogues demonstrate high sensitivity to structural modifications on the C-ring of the tetracyclic core, where even minor changes can lead to substantially different pharmacological activities. nih.gov The aforementioned demethylation at the C-12 position, which is part of the C-ring, serves as a prime example. This single modification dramatically reduces antiproliferative activity while unexpectedly enhancing antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This finding suggests that modifications to the C-ring can be a viable strategy for tuning the biological activity of anthracyclines, a method that has been relatively underexplored in previous research. nih.gov

Importance of the C-4″ Triketide Chain for Antibacterial Activity

The nine-carbon triketide chain attached at the 4"-OH position of the α-L-axenose sugar moiety is essential for the antibacterial properties of this compound. researchgate.net Studies involving this compound analogues have revealed that the absence of this chain leads to a loss of antibacterial efficacy. researchgate.net

Specifically, this compound and its C-12 demethylated analogue, SW91, both exhibit potent activity against Staphylococcus aureus and MRSA. researchgate.net In contrast, analogues such as POK-MD1 and SW75, which lack the C-4″ triketide chain, show no significant inhibitory activity against these bacteria. researchgate.net This highlights the indispensable role of this side chain in the compound's antibacterial mechanism. Interestingly, the analogue SW91 showed even greater antibacterial potency than this compound, with a minimal inhibitory concentration (MIC) of 0.125 µg/mL against both strains, compared to 0.25 µg/mL for this compound. researchgate.net

Table 2: Antibacterial Activity of this compound and Analogues

Compound Presence of C-4" Triketide Chain MIC against S. aureus (µg/mL) MIC against MRSA (µg/mL)
This compound Yes 0.25 0.25
SW91 Yes 0.125 0.125
POK-MD1 No No obvious inhibition No obvious inhibition

Contribution of Unique Sugar Moieties to Biological Function

The biosynthesis of this compound involves two specific glycosyltransferases, DutGT1 and DutGT2, which are responsible for the attachment of β-D-amicetose and α-L-axenose, respectively. researchgate.net The presence and specific structure of these sugars are integral to the molecule's ability to bind to DNA and exert its cytotoxic effects. mdpi.comresearchgate.net

Comparative SAR Analyses with Related Anthracyclines

Structural Similarities and Distinctions from Doxorubicin (B1662922) and Daunorubicin

As an anthracycline, this compound shares a fundamental structural framework with clinically important chemotherapy agents like Doxorubicin and Daunorubicin. mdpi.comnih.gov This common architecture consists of a tetracyclic aglycone (a four-ringed quinone core) attached to a sugar moiety. researchgate.netresearchgate.net The planar aromatic portion of this structure allows these molecules to intercalate between DNA base pairs, a primary mechanism of their cytotoxic action. mdpi.comnih.govwikipedia.org

However, there are critical distinctions. Doxorubicin and Daunorubicin both contain the aminosugar daunosamine (B1196630). researchgate.net A key difference between them is a hydroxyl group at the C-14 position on the A-ring of Doxorubicin, which is absent in Daunorubicin. nih.govresearchgate.net

This compound's structure is significantly different in its glycosylation and side-chain modifications. It possesses a disaccharide unit composed of β-D-amicetose and α-L-axenose, unlike the single daunosamine sugar in Doxorubicin and Daunorubicin. mdpi.comresearchgate.net Furthermore, this compound features a unique nine-carbon triketide chain attached to the axenose sugar, a feature not present in Doxorubicin or Daunorubicin, which is vital for its antibacterial activity. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
SW91
POK-MD1
SW75
Doxorubicin
Daunorubicin
Topotecan
SN-38
Safinamide
Kibdelone A
Kibdelone C
Polyketomycin

Differential Activity Profiles Based on Structural Variations

The biological activity of this compound and its analogues is highly sensitive to structural modifications, with minor changes leading to significant differences in their pharmacological profiles. researchgate.netmdpi.com Structure-activity relationship (SAR) studies have begun to elucidate the roles of specific functional groups in determining the cytotoxic and antiproliferative effects of these compounds. A key area of investigation has been the impact of modifications on the tetracyclic quinone core, particularly the C-ring. researchgate.netmdpi.com

A prominent example of the differential activity arising from a subtle structural change is the comparison between this compound and its C-12 demethylated derivative, SW91. mdpi.com The removal of the methyl group at the C-12 position has a profound impact on the compound's antiproliferative bioactivity. mdpi.com In vitro studies have demonstrated that this compound exhibits significantly higher tumor suppression effects on cancer cells compared to SW91. mdpi.com

The antiproliferative activities of this compound and SW91 were evaluated against human hepatoma cell lines, HepG2 and Smmc-7721. mdpi.com The half-maximal inhibitory concentration (IC50) values revealed that this compound is substantially more potent than SW91 in inhibiting the proliferation of these cancer cells. mdpi.com

CompoundHepG2 IC50 (μM)Smmc-7721 IC50 (μM)
This compound6.597.58
SW9139.8133.20

Further investigation into the mechanism of action revealed that the disparity in antiproliferative activity is also reflected in the compounds' ability to induce apoptosis. In Smmc-7721 cells, treatment with this compound led to a significantly higher rate of apoptosis compared to SW91, further underscoring the critical role of the C-12 methyl group in the cytotoxic effects of this compound. mdpi.com While both compounds were found to block cells at the S phase of the cell cycle, the pro-apoptotic activity of this compound was markedly more pronounced. mdpi.com

These findings highlight that even small structural alterations, such as the demethylation at the C-12 position, can dramatically influence the biological activity of this compound. mdpi.com This sensitivity to structural changes on the C-ring provides a foundation for the further modification of anthracyclines to potentially develop analogues with improved therapeutic indices. researchgate.netmdpi.com The significant difference in activity between this compound and SW91 underscores the importance of specific structural features for potent antitumor activity. mdpi.com

Computational and In Silico Approaches in SAR Elucidation

Computational and in silico methods are increasingly valuable in the elucidation of structure-activity relationships (SAR) for complex molecules like this compound. These approaches offer a theoretical framework to understand experimental observations and guide the design of new, more effective analogues. researchgate.netmdpi.com

Molecular Docking Studies of this compound-DNA Interactions

The antitumor activity of anthracyclines like this compound is often attributed to their interaction with DNA. mdpi.comnih.gov Molecular docking studies have been employed to investigate the binding of this compound and its analogues to calf thymus DNA (CT-DNA), providing insights into the molecular basis for their differential activities. mdpi.com

These in silico experiments have shown that this compound exhibits a higher binding affinity for DNA compared to its C-12 demethylated analogue, SW91. mdpi.com The molecular docking simulations suggest that the 12-methyl group of this compound plays a crucial role in its attachment to the DNA groove. mdpi.com This interaction is thought to be a key factor contributing to this compound's ability to impair DNA replication, leading to its more significant antitumor activity. mdpi.com

The binding affinity in these models is influenced by various intermolecular forces, including van der Waals forces and hydrogen bonding. nih.gov The consistency between the molecular docking results and experimental observations strengthens the hypothesis that the differential DNA binding affinity is a primary reason for the observed differences in antitumor activity between this compound and SW91. mdpi.com

Predictive Modeling for Structural Modification Effects

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful tool for understanding the effects of structural modifications on the biological activity of compounds like this compound. nih.gov By establishing a mathematical correlation between the chemical structure and biological activity, QSAR models can help identify key structural features responsible for a compound's potency and efficacy. nih.gov

While specific predictive models for this compound are not extensively detailed in the available literature, the principles of QSAR are highly applicable to this class of compounds. Such models can provide a theoretical basis for the targeted modification of the this compound structure. researchgate.net For instance, a QSAR model could be developed using a series of this compound analogues to predict their antiproliferative activity based on various physicochemical and structural descriptors.

These in silico assays can guide the direction of future synthetic efforts by predicting which modifications are most likely to enhance the desired biological activity. researchgate.netmdpi.com This approach can help prioritize the synthesis of novel derivatives with a higher probability of success, thereby accelerating the drug discovery process. biotech-asia.org

Rational Design and Synthesis of this compound Derivates for Enhanced Efficacy

The insights gained from SAR studies and computational modeling provide a solid foundation for the rational design and synthesis of novel this compound derivatives with potentially enhanced efficacy. The goal of rational design is to systematically modify the lead compound's structure to improve its therapeutic properties. nih.gov

The significant impact of the C-12 methyl group on this compound's antiproliferative activity suggests that the C-ring is a promising target for modification. researchgate.netmdpi.com The synthesis of new analogues could involve the introduction of different substituents at the C-12 position to explore the effects of steric bulk, electronics, and lipophilicity on antitumor activity. Furthermore, modifications to other parts of the anthracycline scaffold, such as the daunosamine sugar moiety, have been shown in other anthracyclines to influence biological activity and could be a fruitful avenue for the development of novel this compound derivatives. nih.gov

The synthesis of these new derivatives can be achieved through a variety of chemical and biosynthetic engineering strategies. rsc.org For instance, the targeted genetic modification of the this compound biosynthetic pathway in Streptomyces minoensis could lead to the production of novel analogues. mdpi.com Alternatively, semi-synthetic approaches can be employed where the natural this compound core is chemically modified to introduce new functional groups.

Preclinical Efficacy Studies in Vitro and in Vivo Model Systems

Assessment of Antibacterial Efficacy

Preclinical studies have explored the antibacterial properties of Dutomycin, particularly against Gram-positive bacteria, including antibiotic-resistant strains.

In Vitro Susceptibility Testing against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

This compound has demonstrated antibacterial activity against Staphylococcus aureus nih.govunica.it. While its general activity has been noted, specific Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus were not explicitly detailed in the available research findings.

Activity against Antibiotic-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

This compound exhibits activity against antibiotic-resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) nih.govunica.it. Research indicates that a C-12 demethylated derivative of this compound, known as SW91, demonstrates higher anti-MRSA activity compared to this compound itself nih.govresearchgate.net. However, precise MIC values for this compound against MRSA were not provided in the reviewed literature.

Determination of Minimal Inhibitory Concentrations (MIC) for Analogues

While specific MIC values for this compound were not consistently reported for antibacterial activity, its derivative SW91 has been noted for its antibacterial properties, particularly against MRSA, with SW91 showing higher activity than this compound nih.govresearchgate.net. Detailed comparative MIC data for this compound and its analogues against various Gram-positive bacteria were not comprehensively available in the examined studies.

Evaluation of Antiproliferative and Antitumor Activity

This compound has shown significant antiproliferative and antitumor activities, which have been thoroughly investigated through in vitro cytotoxicity and apoptosis assays.

In Vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., Human Hepatoma Cells: Smmc-7721, HepG2)

This compound exhibits potent antiproliferative activity against human hepatoma cell lines, including Smmc-7721 and HepG2 nih.govresearchgate.net. Studies have determined the half-maximal inhibitory concentration (IC₅₀) values for this compound in these cell lines. In HepG2 cells, the IC₅₀ for this compound was found to be 6.59 μM. For Smmc-7721 cells, the IC₅₀ was determined to be 7.58 μM nih.govresearchgate.net. These findings highlight this compound's dose-dependent tumor suppression effect on these cancer cell lines nih.govresearchgate.net. The presence of a methyl group at the C-12 position of this compound appears to significantly impact its antiproliferation bioactivity, as its C-12 demethylated derivative, SW91, showed considerably higher IC₅₀ values (39.81 μM in HepG2 and 33.20 μM in Smmc-7721 cells), indicating this compound's superior antitumor performance nih.govresearchgate.net.

Table 1: In Vitro Cytotoxicity of this compound and SW91 in Human Hepatoma Cell Lines

CompoundCell LineIC₅₀ (μM)
This compoundHepG26.59
This compoundSmmc-77217.58
SW91HepG239.81
SW91Smmc-772133.20

In Vitro Apoptosis Assays in Cancer Models

This compound induces apoptosis in cancer models, demonstrating a more significant effect compared to its derivative SW91. In Smmc-7721 cells treated with 20 μM of the compounds, this compound induced an apoptosis rate of 76.37 ± 5.19%, which was substantially higher than the 10.45 ± 0.52% observed with SW91 nih.govresearchgate.net. This indicates that this compound has a much higher proapoptotic activity than SW91 nih.govresearchgate.net. Both this compound and SW91 have been shown to block cells at the S phase of the cell cycle, suggesting an impairment of DNA replication as a mechanism of their antitumor activity, consistent with other anthracyclines nih.govresearchgate.net. This compound's higher binding affinity to DNA, attributed to its 12-methyl group, contributes to its more significant antitumor activity by impairing DNA replication nih.govnih.govfrontiersin.orgnih.gov. Furthermore, this compound has been identified as a novel autophagy enhancer that eventually induces apoptosis due to excessive autophagy, by directly binding to human serine protease inhibitor B6 (SERPINB6) and activating intracellular serine proteases.

Table 2: Apoptosis Induction by this compound and SW91 in Smmc-7721 Cells

CompoundConcentration (μM)Apoptosis Rate (%)
This compound2076.37 ± 5.19
SW912010.45 ± 0.52

In Vivo Efficacy Studies in Xenograft Models (e.g., Zebrafish Xenograft for Tumor Reduction)

In vivo xenograft models are crucial for evaluating the efficacy of anticancer drugs, providing insights into drug behavior within a living system uin-alauddin.ac.idnih.gov. These models involve implanting human cancer cells or tissues into immunodeficient animals, allowing for the study of tumor growth, metastasis, and response to therapeutic agents nih.govjax.org.

This compound has demonstrated significant efficacy in a zebrafish xenograft model. In this model, this compound treatment led to a notable decrease in tumor area researchgate.net. Zebrafish xenografts offer several advantages for preclinical studies, including their optical transparency, small size, and rapid development, which allow for real-time visualization of tumor progression and response to therapies at a single-cell resolution nih.govfrontiersin.orgmdpi.com. This model facilitates medium-to-high-throughput drug screenings and can significantly reduce the time required for assays compared to traditional mammalian models nih.govmdpi.com.

Table 1: Summary of this compound's Efficacy in Zebrafish Xenograft Model

Model SystemKey FindingReference
Zebrafish XenograftSignificant decrease in tumor area researchgate.net

Advanced Preclinical Model Systems for Enhanced Translational Relevance

To bridge the gap between in vitro findings and clinical outcomes, advanced preclinical model systems are increasingly being utilized. These models aim to more accurately mimic the complex physiological and microenvironmental conditions of human tumors, thereby enhancing the translational relevance of preclinical efficacy assessments nih.govdergipark.org.tr.

Application of 3D Cell Culture and Organoid Models in Efficacy Assessment

Three-dimensional (3D) cell culture models, including spheroids and organoids, represent a significant advancement over traditional two-dimensional (2D) cultures in drug discovery and development nih.govdergipark.org.trtaylorfrancis.combmrat.org. Unlike 2D cultures, 3D models can recapitulate the tissue-specific architecture, cell-to-cell, and cell-to-matrix interactions found in vivo, providing a more physiologically relevant environment for assessing drug efficacy nih.govdergipark.org.trbmrat.org. This enhanced complexity allows for more accurate predictions of drug responses and can help in uncovering novel therapeutic targets and understanding disease mechanisms dergipark.org.tr.

Organoids, in particular, are self-organizing, organ-like structures derived from stem cells or primary tissues that closely resemble real organs in terms of cellular heterogeneity and architecture frontiersin.orgvhio.netuni-wuerzburg.de. They enable rapid assessment of drug efficacy against tumors and can predict patient responses to specific treatments, making them valuable tools for studying tumor drug resistance and developing new therapies frontiersin.org. While the general advantages of 3D cell culture and organoid models for efficacy assessment are well-established, specific detailed research findings on this compound's application in these advanced models were not explicitly found in the provided literature.

Utilization of Patient-Derived Xenograft (PDX) Models in Oncology Research

Patient-derived xenograft (PDX) models involve the direct implantation of human tumor tissue from patients into immunodeficient mice criver.comnews-medical.netherabiolabs.comnih.gov. These models are considered highly translational because they preserve the original tumor's heterogeneity, genetic makeup, microenvironment, and drug response patterns, offering a more faithful representation of human cancer complexity than cell line-derived xenografts (CDX) nih.govcriver.comnews-medical.netherabiolabs.comnih.gov.

PDX models are increasingly becoming a preferred research tool for optimizing the drug development process, particularly for target validation and translational studies in oncology criver.comnews-medical.netcrownbio.com. They allow for the evaluation of treatment responses in real-time and can help identify the most effective therapies for individual patients, supporting precision medicine approaches news-medical.netherabiolabs.com. Large collections of well-characterized PDX models are available across various cancer types, including breast, lung, colorectal, and ovarian cancers, providing valuable assets for drug development news-medical.netnih.govcrownbio.cominvivotek.com. While PDX models offer significant advantages in preclinical oncology research, explicit studies detailing this compound's efficacy in patient-derived xenograft models were not found in the provided search results.

Future Research Directions and Academic Potential of Dutomycin

Exploration of Undiscovered Molecular Targets and Cellular Pathways

While Dutomycin is known to directly bind to human serine protease inhibitor B6 (SERPINB6), leading to the induction of autophagy and apoptosis, and to interact with DNA, further research is crucial to fully unravel its complete spectrum of molecular targets and cellular pathways. nih.govmedchemexpress.comnih.govresearchgate.netacs.orgnih.gov The binding of this compound to SERPINB6 activates intracellular serine proteases, which subsequently induce autophagy. researchgate.netacs.orgnih.gov This discovery has opened new avenues for investigating the role of SERPINB6 in cancer biology, a correlation not previously extensively explored. researchgate.netacs.orgnih.gov

Beyond SERPINB6, the interaction of this compound with DNA, where it inserts into the DNA groove primarily through hydrogen bonds, represents another critical area for deeper investigation. nih.gov Molecular docking studies have indicated a binding energy of -7.07 kcal/mol for this compound with DNA (PDB ID: 1BNA), suggesting a strong interaction. nih.gov Future research could focus on identifying other DNA-associated enzymes or specific DNA sequences that exhibit enhanced affinity for this compound, potentially revealing novel mechanisms of action or contributing to its selective cytotoxicity. Furthermore, understanding how this compound's interaction with SERPINB6 and DNA converges or diverges in different cellular contexts, particularly in various cancer types, remains an important academic pursuit. The broader implications of this compound's influence on cellular stress responses and metabolic pathways, beyond direct autophagy and apoptosis induction, also warrant extensive investigation.

Development of Novel Analogues with Improved Biological Profiles via Synthetic Biology and Chemical Synthesis

The generation of novel this compound analogues with enhanced biological profiles is a significant future research direction, leveraging both synthetic biology and chemical synthesis approaches. Early studies have already demonstrated the impact of structural modifications on this compound's activity. For instance, the C-12 demethylated derivative, SW91, exhibited lower antiproliferative activity compared to this compound, underscoring the critical role of the 12-methyl group in its bioactivity. nih.govmdpi.com

Biosynthetic engineering has proven instrumental in creating new this compound analogues. Through the disruption of specific genes within the this compound biosynthetic pathway, such as dutMT1, dutGT1, and dutGT2, researchers have successfully generated analogues like SW140, SW91, and SW75. acs.org Notably, SW91 demonstrated improved antibacterial activity, with a minimal inhibitory concentration (MIC) of 0.125 μg mL⁻¹ against Staphylococcus aureus and methicillin-resistant S. aureus, which is half the MIC of this compound (0.25 μg mL⁻¹). acs.org This highlights the potential for targeted biosynthetic modifications to enhance therapeutic efficacy.

Further research will involve a systematic exploration of structural modifications, particularly around the C-ring of the anthracycline core, given its observed sensitivity to small changes that can lead to widely different pharmacological activities. mdpi.com The integration of synthetic biology allows for the re-engineering of enzymes and the utilization of microbial platforms for the production of complex molecules. antheia.bio This can be complemented by synthetic chemistry to introduce structural diversity that may be challenging to achieve solely through biological means, thereby expanding the chemical space for drug discovery. antheia.bio

Table 1: Comparative Antiproliferative Activity of this compound and SW91

CompoundCell LineIC₅₀ (μM) nih.govApoptosis Rate (at 20 μM) nih.gov
This compoundHepG26.59Not specified
SW91HepG239.81Not specified
This compoundSmmc-77217.5876.37 ± 5.19%
SW91Smmc-772133.2010.45 ± 0.52%

Table 2: Comparative Antibacterial Activity of this compound and SW91

CompoundStrainMIC (μg mL⁻¹) acs.org
This compoundStaphylococcus aureus0.25
SW91Staphylococcus aureus0.125
This compoundMethicillin-resistant S. aureus0.25
SW91Methicillin-resistant S. aureus0.125

Advanced Biosynthetic Engineering for Sustainable and High-Yield Production

This compound is a natural product isolated from Streptomyces minoensis NRRL B-5482. acs.orgusu.edu The identification of its type II polyketide biosynthetic gene cluster through genome sequencing and targeted gene disruption provides a critical foundation for advanced biosynthetic engineering efforts. acs.orgusu.edu Functional characterization of key enzymes within this pathway has already been initiated. usu.edu

Future research aims to leverage these insights to optimize the production of this compound and its analogues. This includes metabolic engineering strategies to enhance yields, potentially through the manipulation of regulatory genes or the introduction of heterologous expression systems. usu.eduf1000research.comnih.gov The goal is to move towards more sustainable and cost-effective production methods, reducing reliance on traditional fermentation processes that can be time-consuming and less efficient. usu.edu The success in engineering biosynthetic pathways for other complex natural products suggests a strong potential for similar advancements with this compound. usu.eduf1000research.com

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To achieve a comprehensive mechanistic understanding of this compound's biological activities, the integration of multi-omics technologies is paramount. Multi-omics approaches combine data from various "omic" disciplines, such as transcriptomics (mRNA sequencing), proteomics (mass spectrometry-based quantitative proteomics), and metabolomics (e.g., lipidomics profiling). nih.govmdpi.com

This integrated approach can provide a holistic view of how this compound perturbs cellular systems, identifying not only its direct targets but also downstream effects across different molecular layers. For instance, while SERPINB6 has been identified as a target, multi-omics could reveal a broader network of interacting proteins, altered gene expression patterns, and metabolic shifts that contribute to this compound's observed autophagy-inducing and apoptotic effects. researchgate.netacs.orgnih.gov Such studies are essential for deciphering the complex pathophysiology of diseases, particularly cancers, and understanding drug responses. mdpi.com By correlating changes in gene expression, protein abundance, and metabolite profiles, researchers can construct detailed models of this compound's mechanism of action, potentially uncovering new biomarkers for efficacy or resistance, and guiding the rational design of more potent and selective therapeutic agents. mdpi.comelifesciences.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.